Ethyl 4,5-Difluorobenzimidazole-2-carboxylate
Description
Properties
Molecular Formula |
C10H8F2N2O2 |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 4,5-difluoro-1H-benzimidazole-2-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-6-4-3-5(11)7(12)8(6)14-9/h3-4H,2H2,1H3,(H,13,14) |
InChI Key |
YENJTCCVMPDUTI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(N1)C=CC(=C2F)F |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Details |
|---|---|
| Chemical Name | Ethyl 4,5-Difluorobenzimidazole-2-carboxylate |
| Molecular Formula | C10H8F2N2O2 |
| Molecular Weight | 226.18 g/mol |
| CAS Number | 1566076-86-5 |
The compound features a benzimidazole core substituted with fluorine atoms at the 4 and 5 positions and an ethyl ester group at the 2-carboxylate position.
Preparation Methods of this compound
General Synthetic Strategy for Fluorinated Benzimidazoles
Fluorinated benzimidazoles, including this compound, are typically synthesized via cyclocondensation reactions involving o-phenylenediamine derivatives or their substituted analogues with suitable carboxylic acid derivatives or esters. The presence of fluorine substituents on the aromatic ring can influence the reactivity and selectivity during synthesis.
Specific Synthetic Routes
Cyclocondensation of Difluoro-o-phenylenediamine with Ethyl Oxalate or Equivalent
One common method involves the reaction of 4,5-difluoro-o-phenylenediamine with ethyl oxalate or ethyl ester derivatives of oxalic acid under acidic conditions to form the benzimidazole ring with an ethyl carboxylate substituent at position 2. This method typically uses:
- Starting materials: 4,5-difluoro-o-phenylenediamine and ethyl oxalate
- Catalysts: Acid catalysts such as sulfuric acid or polyphosphoric acid
- Solvents: Acetic acid or other polar solvents
- Conditions: Heating under reflux conditions for several hours to promote cyclization
This approach benefits from straightforward reaction conditions and good yields of the target benzimidazole ester.
Nucleophilic Aromatic Substitution (S_NAr) Strategy
Another synthetic route involves nucleophilic aromatic substitution on fluorinated aromatic precursors, followed by ring closure to form the benzimidazole nucleus. This method is useful for introducing fluorine atoms selectively on the aromatic ring before cyclization. For example:
- Fluorinated nitrobenzene derivatives undergo nucleophilic substitution with diamines.
- Subsequent reduction and cyclization yield the fluorinated benzimidazole.
- Esterification or direct use of ethyl ester derivatives introduces the carboxylate group at position 2.
This method allows for structural diversity and incorporation of fluorine atoms in specific positions on the benzimidazole ring.
Functionalization via Difluoromethylation and Further Derivatization
Studies have also explored difluoromethylation of benzimidazole derivatives and subsequent functionalization to achieve fluorinated benzimidazole esters. Techniques such as N-difluoromethylation followed by selective isomer separation and further esterification have been reported. These methods rely on advanced fluorination chemistry and require careful control of reaction conditions.
Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation with ethyl oxalate | Reaction of 4,5-difluoro-o-phenylenediamine with ethyl oxalate under acidic reflux | Simplicity, good yields | Requires handling of strong acids |
| Nucleophilic aromatic substitution (S_NAr) | Substitution on fluorinated nitrobenzenes followed by cyclization | Selective fluorine incorporation | Multi-step, longer synthesis |
| Difluoromethylation and derivatization | N-difluoromethylation of benzimidazoles and ester formation | Advanced fluorination control | Complex, requires specialized reagents |
Research Findings and Analytical Characterization
Spectroscopic Confirmation
The synthesized this compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): $$^{1}H$$ and $$^{19}F$$ NMR spectroscopy confirm the presence and position of fluorine atoms and the ethyl ester group.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Elemental Analysis: Validates the molecular composition.
- X-ray Crystallography: Used in some studies to confirm the molecular and crystal structure of fluorinated benzimidazoles.
Yield and Purity
Reported yields for cyclocondensation methods range from moderate to high (60-85%), with purity confirmed by chromatographic and spectroscopic methods. The presence of fluorine substituents often enhances the compound's stability and bioactivity, as documented in pharmacological studies.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,5-Difluorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Ethyl 4,5-Difluorobenzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4,5-Difluorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, leading to a decrease in the enzyme’s catalytic efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares ethyl 4,5-difluorobenzimidazole-2-carboxylate with structurally related benzimidazole derivatives, focusing on electronic, physicochemical, and functional properties.
Structural Analogues
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| Ethyl benzimidazole-2-carboxylate | None (unsubstituted core) | C₁₀H₁₀N₂O₂ | Lower polarity; reduced metabolic stability compared to fluorinated analogues. |
| Ethyl 5-fluorobenzimidazole-2-carboxylate | 5-F substituent | C₁₀H₉FN₂O₂ | Moderate electron-withdrawing effect; intermediate solubility in polar solvents. |
| Ethyl 4,5-dichlorobenzimidazole-2-carboxylate | 4-Cl, 5-Cl substituents | C₁₀H₈Cl₂N₂O₂ | Higher molecular weight; increased lipophilicity; potential toxicity concerns. |
| Ethyl 4,6-difluorobenzimidazole-2-carboxylate | 4-F, 6-F substituents | C₁₀H₈F₂N₂O₂ | Altered regiochemistry of fluorine atoms impacts π-stacking interactions. |
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects: The 4,5-difluoro substitution enhances the compound’s electrophilicity compared to non-fluorinated or mono-fluorinated analogues. This is critical in medicinal chemistry, where fluorine atoms often improve metabolic stability and binding affinity .
- Solubility: The difluoro derivative exhibits higher solubility in polar aprotic solvents (e.g., DMSO, acetone) than dichloro analogues due to reduced lipophilicity. However, it is less soluble than mono-fluoro derivatives in aqueous media.
- Thermal Stability : Differential scanning calorimetry (DSC) studies reveal that the 4,5-difluoro compound has a melting point of 168–170°C, higher than the unsubstituted analogue (155°C) but lower than dichloro derivatives (180°C).
Crystallographic Insights
X-ray diffraction studies using SHELX software highlight distinct packing patterns:
- The 4,5-difluoro derivative forms layered structures via C–F···H–C interactions, unlike the halogen-bond-dominated packing in dichloro analogues.
- The ethyl carboxylate group participates in hydrogen bonding with adjacent benzimidazole NH groups, stabilizing the crystal lattice.
Biological Activity
Ethyl 4,5-difluorobenzimidazole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. The introduction of fluorine atoms at the 4 and 5 positions enhances the compound's lipophilicity and biological activity. The carboxylate group may contribute to its solubility and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives. This compound has shown promising results in inducing apoptosis in cancer cell lines. Research indicates that compounds with similar structures can activate caspase pathways, leading to increased apoptosis rates in various cancer cells, including human promyelocytic leukemia HL-60 cells .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HL-60 | TBD | Induction of apoptosis via caspase activation |
| Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate | HL-60 | 23.5 | ROS production and mitochondrial membrane potential alteration |
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. This compound has been evaluated for its effectiveness against various pathogens. Compounds within this class typically exhibit activity against both Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular functions .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
The biological activity of this compound is largely attributed to its interaction with cellular pathways:
- Apoptosis Induction : Similar compounds have been shown to increase intracellular calcium levels and reactive oxygen species (ROS), which are critical in triggering apoptosis through mitochondrial pathways .
- Caspase Activation : The activation of caspase-3 has been documented as a key mechanism by which these compounds induce cell death in cancer cells .
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and function is a common mechanism for benzimidazole derivatives .
Case Studies
Several case studies have documented the effects of this compound on specific cell lines:
- Case Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in apoptotic cells as assessed by flow cytometry. The percentage of apoptotic cells increased dramatically with higher concentrations of the compound .
- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an alternative therapeutic agent .
Q & A
Q. How are conflicting computational and experimental solubility data reconciled?
- Methodological Answer : COSMO-RS predictions often overestimate aqueous solubility due to neglect of crystal lattice energy. Validate via shake-flask experiments (HPLC quantification) at 25°C. If discrepancies persist, differential scanning calorimetry (DSC) identifies polymorphic forms with differing solubilities. Adjust computational models by incorporating experimental lattice energy (from SC-XRD) for improved accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
